(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide
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Overview
Description
7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C19H16N4O3 and a molecular weight of 348.364 g/mol . This compound is part of a class of chemicals known for their potential biological activities and is often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product’s purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more hydroxylated derivatives, while reduction could produce more hydrogenated forms .
Scientific Research Applications
7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action for 7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide: Known for its high affinity and selectivity for the cannabinoid type 2 receptor.
7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester: Used as a starting material for synthesizing biologically active derivatives.
Uniqueness
7-HYDROXY-5-OXO-N’-[(E)-3-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE stands out due to its unique structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c24-17-14-7-1-5-13-6-3-9-23(16(13)14)19(26)15(17)18(25)22-21-11-12-4-2-8-20-10-12/h1-2,4-5,7-8,10-11,24H,3,6,9H2,(H,22,25)/b21-11+ |
InChI Key |
RRDYRLSZXVFNPQ-SRZZPIQSSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CN=CC=C4)O |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CN=CC=C4)O |
Origin of Product |
United States |
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